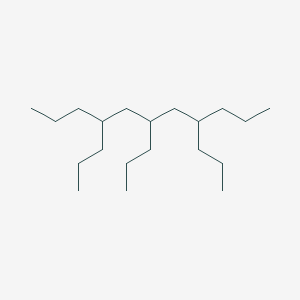

4,6,8-Tripropylundecane

Description

4,6,8-Tripropylundecane is a branched alkane with the molecular formula C20H40. Its structure consists of an undecane backbone (11-carbon chain) with three propyl groups (–CH2CH2CH3) attached at the 4th, 6th, and 8th carbon positions. This arrangement creates significant steric hindrance and reduces molecular symmetry, influencing its physical and chemical properties, such as boiling point, density, and solubility. While specific data for this compound are scarce in the provided evidence, its structural analogs and general principles of branched alkanes can guide comparative analysis.

Properties

CAS No. |

98007-33-1 |

|---|---|

Molecular Formula |

C20H42 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

4,6,8-tripropylundecane |

InChI |

InChI=1S/C20H42/c1-6-11-18(12-7-2)16-20(15-10-5)17-19(13-8-3)14-9-4/h18-20H,6-17H2,1-5H3 |

InChI Key |

YGRZKQVTLNICST-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)CC(CCC)CC(CCC)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8-Tripropylundecane typically involves the alkylation of undecane with propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the base. The general reaction scheme is as follows:

Undecane+3Propyl HalideBase4,6,8-Tripropylundecane+3Halide Ion

Industrial Production Methods

Industrial production of 4,6,8-Tripropylundecane may involve catalytic processes using zeolites or other solid acid catalysts to facilitate the alkylation reaction. These methods are designed to optimize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4,6,8-Tripropylundecane can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, converting any functional groups to their corresponding alkanes.

Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alkanes.

Substitution: Alkyl halides.

Scientific Research Applications

4,6,8-Tripropylundecane has several applications in scientific research:

Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.

Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.

Medicine: Explored for its potential use as a hydrophobic drug carrier in pharmaceutical formulations.

Industry: Utilized as a lubricant additive and in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6,8-Tripropylundecane involves its interaction with hydrophobic environments due to its non-polar nature. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include lipid membranes and hydrophobic pockets within proteins, where it can modulate the activity of membrane-bound enzymes and receptors.

Comparison with Similar Compounds

Structural Analogues and Nomenclature

Branched alkanes with multiple alkyl substituents are named based on IUPAC guidelines. For example:

- 2-Phenylundecane (CAS 4536-88-3): A benzene-substituted undecane derivative with a phenyl group at the 2nd carbon .

- 3-Ethyl-6-(1-methylethyl)-2,4-dimethyldodecane : A dodecane derivative with ethyl, isopropyl, and methyl groups at distinct positions .

Unlike these compounds, 4,6,8-Tripropylundecane lacks aromatic or cyclic substituents, and its three identical propyl groups create a unique steric and electronic environment.

Physical Properties

Branching typically lowers boiling points compared to linear alkanes due to reduced surface area and weaker van der Waals interactions. For instance:

- n-Undecane (linear C11H24): Boiling point ≈ 196°C.

- 4,6,8-Tripropylundecane : Expected to have a lower boiling point than n-undecane due to branching, though exact data are unavailable in the provided evidence.

Comparisons with substituted steroids (e.g., ergosta-4,6,8(14),22-tetraen-3-one from Ganoderma mastoporum) highlight how positional isomerism affects bioactivity, but such effects are less relevant for non-polar hydrocarbons like 4,6,8-Tripropylundecane .

Chemical Reactivity

The propyl groups in 4,6,8-Tripropylundecane may hinder electrophilic attack or oxidation compared to less-branched alkanes. For example:

- 1,2,3-Trichloropropane (CAS 96-18-4): A halogenated alkane with high reactivity due to labile chlorine atoms .

- 2-Undecanone (CAS 112-12-9): A ketone with polar functional groups that enhance solubility and reactivity .

The absence of functional groups in 4,6,8-Tripropylundecane limits its participation in polar reactions, emphasizing its inertness as a saturated hydrocarbon.

Hypothetical Data Table for Comparative Analysis

| Compound | Molecular Formula | Branching/Substituents | Boiling Point (°C, estimated) | Density (g/cm³, estimated) |

|---|---|---|---|---|

| 4,6,8-Tripropylundecane | C20H40 | Three propyl groups | 180–190 | 0.78–0.82 |

| n-Undecane | C11H24 | Linear | 196 | 0.74 |

| 2-Phenylundecane | C17H28 | Phenyl group at C2 | 210–220 | 0.86–0.88 |

| 1,2,3-Trichloropropane | C3H5Cl3 | Three chlorine atoms | 157 | 1.39 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.